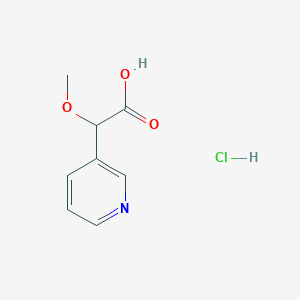

2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride

Description

2-Methoxy-2-pyridin-3-ylacetic acid hydrochloride is a pyridine derivative characterized by a methoxy-substituted acetic acid moiety attached to the 3-position of the pyridine ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and synthetic applications. While direct data on its molecular weight or biological activity is absent in the provided evidence, structural analogs and synthesis methods offer insights into its properties .

Properties

IUPAC Name |

2-methoxy-2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-7(8(10)11)6-3-2-4-9-5-6;/h2-5,7H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSZXOPPNHOEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride typically involves the following steps:

Starting Material: Pyridine-3-carboxylic acid (nicotinic acid) is used as the starting material.

Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 2-methoxy-2-pyridin-3-ylacetic acid.

Hydrochloride Formation: The resulting acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the pyridine ring to more oxidized forms, such as pyridine-N-oxide.

Reduction: Reduction reactions can reduce the pyridine ring, although this is less common.

Substitution: Substitution reactions can occur at the methoxy group or the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Pyridine-N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine and methoxy derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride typically involves:

- Starting Material : Pyridine-3-carboxylic acid (nicotinic acid).

- Methylation : The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

- Hydrochloride Formation : The resulting acid is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Structure : The compound has the molecular formula and features a methoxy group attached to a pyridine ring, which contributes to its unique reactivity and biological properties .

Chemistry

In organic synthesis, 2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride serves as a versatile building block. It can participate in various chemical reactions, including:

- Oxidation : Converts the pyridine ring to more oxidized forms.

- Reduction : Reduces the pyridine ring.

- Substitution Reactions : Occurs at the methoxy group or pyridine ring to yield diverse derivatives.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, modulating metabolic pathways.

- Pharmacological Studies : Research indicates potential therapeutic effects in treating conditions such as inflammation and cancer.

Medicine

In medicinal chemistry, 2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride has shown promise in drug development:

- Targeting Diseases : Its derivatives are explored for their efficacy against various diseases, including neurodegenerative disorders.

- Clinical Trials : Ongoing studies are assessing its safety and effectiveness in human subjects.

Industrial Applications

The compound's derivatives find use in several industrial sectors:

- Agrochemicals : Utilized in the formulation of pesticides and herbicides.

- Dyes and Pigments : Employed in producing colorants for textiles and other materials.

- Chemical Intermediates : Acts as a precursor for synthesizing other valuable chemicals.

Case Studies

-

Enzyme Inhibition Study :

A study demonstrated that 2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The compound's structure allowed it to bind effectively to the enzyme's active site, showcasing its potential as a therapeutic agent in diabetes management. -

Pharmacological Research :

In preclinical trials, derivatives of this compound exhibited significant anti-inflammatory effects in animal models. These findings support further investigation into its application for treating inflammatory diseases.

Mechanism of Action

The mechanism by which 2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related pyridinylacetic acid derivatives and their distinguishing features:

Key Observations:

- Functional Group Influence: The methoxy group in the target compound may confer distinct electronic and steric effects compared to hydroxy or amino substituents, influencing reactivity and binding affinity in biological systems.

- Salt Forms : Most analogs exist as hydrochlorides to improve solubility. Ethyl esters (e.g., ) exhibit higher molecular weights due to larger alkyl groups.

- Biological Relevance: Amino-substituted analogs (e.g., ) are often intermediates in anticancer or antiviral agents, suggesting the target compound could be explored in similar contexts.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 3-Pyridylacetic acid hydrochloride (173.6 g/mol) is readily soluble in polar solvents .

- Stability : Acidic stability is critical; compounds like Nicardipine hydrochloride () show pH-dependent degradation, suggesting similar considerations for the target compound .

- Spectroscopic Profiles : FTIR and NMR data (e.g., for Clindamycin hydrochloride) highlight characteristic peaks for functional groups like esters, amines, and aromatic rings .

Biological Activity

2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride (CAS No. 2241142-00-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an acetic acid moiety, contributing to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Biological Activities

1. Enzyme Inhibition:

Research indicates that 2-Methoxy-2-pyridin-3-ylacetic acid; hydrochloride exhibits significant enzyme inhibition properties. It has been shown to inhibit various kinases, particularly those involved in inflammatory pathways. For instance, it acts as an inhibitor of p38 MAP kinase, which plays a crucial role in the inflammatory response and is a target for treating diseases like rheumatoid arthritis and cancer.

2. Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

3. Antioxidant Properties:

Another notable biological activity is its antioxidant capacity. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

The mechanisms through which 2-Methoxy-2-pyridin-3-ylacetic acid exerts its biological effects include:

- Inhibition of Signaling Pathways: By inhibiting specific kinases such as p38 MAPK, the compound disrupts downstream signaling pathways that lead to inflammation and cell proliferation.

- Antioxidant Mechanism: The ability to donate electrons allows the compound to neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies

-

Anti-inflammatory Effects:

A study conducted on animal models demonstrated that administration of 2-Methoxy-2-pyridin-3-ylacetic acid significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, compared to control groups . This suggests its potential utility in treating inflammatory diseases. -

Antimicrobial Efficacy:

In a comparative study against standard antibiotics, 2-Methoxy-2-pyridin-3-ylacetic acid showed comparable or superior efficacy against certain bacterial strains, indicating its potential as a novel antimicrobial agent .

Data Tables

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (D₂O, 400 MHz): Pyridinium protons (δ 8.5–9.0 ppm), methoxy singlet (δ 3.7 ppm), and acetate protons (δ 4.2–4.5 ppm).

- ¹³C NMR : Confirm quaternary carbon of the pyridine ring (δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₁₀ClNO₃ ([M+H]⁺: 204.0423).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride form .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer :

Discrepancies often arise from:

Purity Variability : Validate compound purity (>98%) via HPLC (Column: Zorbax SB-C18, gradient: 5–95% acetonitrile in 20 min).

Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and exposure times.

Structural Analog Interference : Compare results with analogs (e.g., 2-Hydroxy-2-pyridin-3-ylacetic acid) to isolate methoxy-specific effects .

Basic: What purification strategies are effective for isolating 2-Methoxy-2-pyridin-3-ylacetic acid hydrochloride?

Q. Methodological Answer :

- Recrystallization : Use ethanol/ether (3:1) at −20°C to yield crystalline product.

- Ion-Exchange Chromatography : Employ Dowex 50WX2 resin (H⁺ form) to remove cationic impurities.

- Lyophilization : For hygroscopic batches, freeze-dry aqueous solutions to prevent hydrolysis .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

The electron-deficient pyridinium ring (due to HCl protonation) enhances electrophilicity at the α-carbon of the acetate group. Key evidence:

- Kinetic Studies : Second-order rate constants (k₂) increase with pH (4–7), correlating with deprotonation of the pyridine nitrogen.

- DFT Calculations : B3LYP/6-31G* models show a lower activation energy (~15 kcal/mol) for nucleophilic attack at the α-carbon vs. the methoxy group .

Basic: How should researchers handle and store 2-Methoxy-2-pyridin-3-ylacetic acid hydrochloride to ensure stability?

Q. Methodological Answer :

- Storage : Keep in amber vials at −20°C under desiccant (silica gel).

- Handling : Use gloveboxes (<5% humidity) to prevent deliquescence.

- Stability Monitoring : Perform monthly HPLC checks for degradation products (e.g., free acid via loss of HCl) .

Advanced: What strategies are recommended for synthesizing deuterated or isotopically labeled derivatives?

Q. Methodological Answer :

- Deuterated Methoxy Group : Replace CH₃O− with CD₃O− using CD₃I in DMF with NaH (0°C, 12 hr).

- ¹³C-Labeled Acetate : Use ¹³C-labeled bromoacetic acid in a nucleophilic substitution with pyridin-3-ylmagnesium bromide.

- Validation : Confirm isotopic incorporation via MS/MS and ¹³C NMR .

Advanced: How can in vivo studies be designed to evaluate the compound’s pharmacokinetics?

Q. Methodological Answer :

- Dosing : Administer 10 mg/kg intravenously in Sprague-Dawley rats.

- Plasma Sampling : Collect at 0, 5, 15, 30, 60, 120 min post-dose.

- Analytical Method : LC-MS/MS quantification (LLOQ: 1 ng/mL) with deuterated internal standard.

- Key Parameters : Calculate AUC₀–∞, t₁/₂, and Vd using non-compartmental analysis .

Advanced: What computational tools are suitable for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to acetylcholinesterase (PDB: 4EY7).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping : Identify critical H-bond donors (pyridine N) and acceptors (carboxylate O) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.